5-Isopropyl-2-methoxypyridine
Description
Historical Evolution of Pyridine (B92270) Scaffold Research
The journey of pyridine research began in the mid-19th century. While impure pyridine was likely prepared by early alchemists, it was first isolated and named in the late 1840s by Scottish chemist Thomas Anderson, who heated animal bones to high temperatures. acs.org The name "pyridine" is derived from the Greek words pyr (fire) and the suffix -idine, indicating a basic nitrogenous substance. wikipedia.org
The correct chemical structure of pyridine was a subject of debate for several decades after its discovery. In 1869 and 1871, Wilhelm Körner and James Dewar, respectively, independently proposed its structure, drawing an analogy to benzene (B151609) with a nitrogen atom replacing a methine group. acs.orgwikipedia.org This structure was experimentally confirmed in 1876 when William Ramsay accomplished the first synthesis of a heteroaromatic compound by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.orgnih.gov
Early synthetic methods for pyridine derivatives were often inefficient. A significant advancement came in 1881 when Arthur Rudolf Hantzsch developed the "Hantzsch pyridine synthesis," a method that, despite its initial low yields, became a foundational process for creating asymmetrically substituted pyridines. acs.orgwikipedia.orgatamanchemicals.com The ever-increasing demand for pyridine, which could historically be extracted from coal tar, spurred the search for more efficient industrial production methods. nih.govatamanchemicals.com A major breakthrough occurred in 1924 when Russian chemist Aleksei Chichibabin devised a synthesis using inexpensive reagents, a method that remains a basis for industrial production today. acs.orgwikipedia.org
Table 1: Key Milestones in Pyridine Research
| Year | Scientist(s) | Contribution |
|---|---|---|
| Late 1840s | Thomas Anderson | First isolated and named pyridine. acs.org |
| 1869/1871 | Wilhelm Körner & James Dewar | Independently proposed the correct structure of pyridine. acs.orgwikipedia.org |
| 1876 | William Ramsay | First laboratory synthesis of pyridine from acetylene and hydrogen cyanide. wikipedia.org |
| 1881 | Arthur Rudolf Hantzsch | Developed the Hantzsch pyridine synthesis for pyridine derivatives. acs.orgatamanchemicals.com |
Significance of Methoxy (B1213986) and Isopropyl Functionalities in Heterocyclic Systems
The properties of substituted pyridines are dictated by the nature and position of their functional groups. The methoxy and isopropyl groups in 5-Isopropyl-2-methoxypyridine each impart distinct characteristics that are highly significant in heterocyclic chemistry.
The methoxy group (-OCH₃) is an ether functional group that significantly influences a molecule's electronic properties and biological interactions. ontosight.ai It is an electron-donating group when positioned at the para position (like the 2-position relative to the 5-position) on an aromatic ring through resonance, which can affect the reactivity of the ring. wikipedia.org However, its effect can be electron-withdrawing at the meta position. wikipedia.org The orientation of the methoxy group relative to the ring can also impact its electronic donation. acs.org Methoxy groups are prevalent in numerous biologically active compounds, including natural products like vanillin (B372448) and pharmaceuticals, where they can modulate properties such as lipophilicity and metabolic stability, affecting a compound's ability to cross cell membranes. ontosight.ai
The isopropyl group (-CH(CH₃)₂) is a branched alkyl group that primarily exerts steric influence. fiveable.me Its bulky nature can direct the conformation of molecules, which is crucial for interactions with biological targets like enzymes and receptors. fiveable.me In cyclohexane (B81311) systems, for instance, a bulky isopropyl group preferentially occupies the equatorial position to minimize steric strain. fiveable.me This steric hindrance can also be used strategically in synthesis to control the reactivity and selectivity of a reaction. fiveable.me The incorporation of an isopropyl group is a common strategy in drug design to modulate physicochemical properties and improve metabolic stability. fiveable.me
Table 2: Functional Group Properties and Significance
| Functional Group | Key Properties | Significance in Heterocyclic Systems |
|---|---|---|
| Methoxy (-OCH₃) | Electron-donating (at para-position), can influence polarity and lipophilicity. ontosight.aiwikipedia.org | Modulates electronic reactivity of the pyridine ring; can affect biological activity and metabolic pathways. mdpi.comontosight.ai |
| Isopropyl (-CH(CH₃)₂) | Bulky, branched, provides steric hindrance. fiveable.me | Influences molecular conformation, crucial for binding to biological targets; can enhance metabolic stability. fiveable.me |
Position of this compound within Contemporary Chemical Research
While extensive research specifically targeting this compound is not widely published, its position in contemporary research can be understood from studies on closely related functionalized 2-methoxypyridines. These compounds are highly valued as versatile synthetic intermediates in the creation of more complex molecules. mdpi.comthieme-connect.comresearchgate.net
The 2-methoxypyridine (B126380) moiety is a common structural motif in compounds with a broad spectrum of biological activities. thieme-connect.com For example, research into novel gamma-secretase modulators for potential Alzheimer's disease treatment has utilized methoxypyridine-containing scaffolds to improve compound activity and solubility. nih.gov The synthesis of these scaffolds often involves multi-step sequences where the methoxy group plays a key role in the synthetic strategy, sometimes being introduced via nucleophilic aromatic substitution. nih.gov
Furthermore, functionalized 2-methoxypyridines are crucial precursors for other important chemical structures. They can be transformed into N-substituted 2-pyridones or have the methoxy group replaced to allow for further functionalization through cross-coupling reactions, opening pathways to hundreds of derivatives, including alkaloids and pharmacophores. thieme-connect.com Methods have been developed for the efficient functionalization of the 2-methoxypyridine ring at various positions using organometallic reagents, highlighting the ongoing interest in these building blocks. thieme-connect.comresearchgate.net Therefore, this compound is positioned as a potentially valuable building block for synthesizing complex, biologically active molecules and new materials. Its specific substitution pattern offers a unique combination of steric and electronic properties for chemists to exploit.
Scope and Objectives of Advanced Investigations on this compound
Advanced investigations into this compound would likely be driven by its potential as a synthetic intermediate. The primary objectives of such research would encompass several key areas:
Development of Novel Synthetic Routes: A major focus would be on creating efficient, scalable, and cost-effective methods for its synthesis. This could involve optimizing existing methods used for related compounds, such as halogen-magnesium exchange from a bromo-precursor followed by reaction with an electrophile, or exploring entirely new synthetic pathways. thieme-connect.comresearchgate.net
Exploration in Medicinal Chemistry: A significant objective would be to use this compound as a scaffold or intermediate in the design and synthesis of new therapeutic agents. wikipedia.orgnih.gov Researchers would investigate how its unique combination of a 2-methoxy group and a 5-isopropyl group influences biological activity, receptor binding, and pharmacokinetic properties in target drug classes.
Application in Materials Science: The specific substitution pattern could lead to unique physicochemical properties, making it a candidate for new materials. Research could explore its use as a ligand in coordination chemistry or as a monomer for novel polymers. mjpms.in
Detailed Physicochemical and Spectroscopic Characterization: A thorough investigation would involve complete characterization of its properties. This includes acquiring and analyzing detailed spectroscopic data (NMR, IR, Mass Spectrometry) and measuring physical properties like melting point, boiling point, and solubility. mdpi.com This foundational data is crucial for any subsequent application.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methoxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-4-5-9(11-3)10-6-8/h4-7H,1-3H3 |
InChI Key |
WKVJISDVJWJDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 5 Isopropyl 2 Methoxypyridine
De Novo Synthesis Pathways
De novo synthesis strategies focus on building the heterocyclic pyridine (B92270) core from acyclic precursors. These methods are powerful as they allow for the installation of desired substituents at specific positions by carefully choosing the starting materials.
Multi-Step Organic Synthesis Routines for Pyridine Ring Construction
The construction of substituted pyridines is a foundational topic in organic chemistry, with several named reactions offering pathways to these important heterocycles. nih.gov Many classical methods rely on condensation reactions of carbonyl compounds. nih.gov For a target like 5-Isopropyl-2-methoxypyridine, a multi-step approach starting from readily available materials is often employed.
One modern approach involves a three-step procedure starting from enones. nih.govacs.org This sequence first converts an enone into a 1,5-dicarbonyl compound, which is then cyclized with hydroxylamine hydrochloride to form the pyridine ring. nih.govacs.org Other established methods provide a framework for how the 5-isopropyl-2-methoxy substitution pattern could be achieved. Multicomponent reactions (MCRs), which combine multiple starting materials in a single step, offer an efficient route to complex molecules like substituted pyridines. researchgate.net
Table 1: Selected De Novo Pyridine Synthesis Methodologies
| Synthesis Method | Precursors | General Product |
|---|---|---|
| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Dihydropyridine (oxidized to Pyridine) |
| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone, Ammonia | 2,6-Dihydroxypyridine derivative |
| Bohlmann-Rahtz | Enamine, Propargyl Ketone | Substituted Pyridine |
| Cascade Reaction nih.gov | Alkenylboronic acid, α,β-unsaturated ketoxime | Highly Substituted Pyridine |
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metals are pivotal in modern organic synthesis, enabling the construction of complex cyclic systems through a variety of cyclization and coupling reactions. nih.govmdpi.com These catalysts can activate substrates and control reaction pathways to assemble intricate molecular architectures. mdpi.com The synthesis of pyridine derivatives is no exception, with numerous methods leveraging catalysts based on palladium, copper, cobalt, and rhodium. mdpi.comrsc.org
A notable strategy involves a cascade reaction initiated by a copper-catalyzed cross-coupling. This method couples alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, leading to a 3-azatriene intermediate that subsequently undergoes electrocyclization and air oxidation to furnish the final substituted pyridine product. nih.gov This approach is valued for its modularity and tolerance of various functional groups. nih.gov
Another powerful transition metal-catalyzed approach involves the Suzuki coupling reaction. A relevant patented synthesis for a similar structure, 2-methoxy-5-(pyridine-2-yl)pyridine, utilizes this strategy. The process involves reacting 5-bromo-2-methoxypyridine with bis(pinacolato)diboron to create a boronic ester intermediate. google.com This intermediate is then coupled with a halogenated pyridine in the presence of a palladium catalyst to form the final biaryl product. google.com This demonstrates a viable strategy where the pyridine ring is pre-formed and then coupled with another fragment.
Table 2: Examples of Transition Metals in Pyridine Synthesis
| Metal Catalyst | Reaction Type | Bond Formed |
|---|---|---|
| Palladium (Pd) | Suzuki, Heck, Sonogashira Coupling | C-C |
| Copper (Cu) | Ullmann Condensation, Cascade Reactions | C-N, C-O, C-C |
| Cobalt (Co) | [2+2+2] Cycloaddition, C-H Annulation | C-C, C-N |
| Rhodium (Rh) | [4+2] Aza-Diels-Alder, C-H Activation | C-C |
Regioselective and Stereoselective Synthesis Considerations
Achieving the correct arrangement of substituents on the pyridine ring—regioselectivity—is a critical challenge in synthesis. The desired 2,5-substitution pattern of this compound requires precise control over where the functional groups are introduced.
In de novo syntheses, regioselectivity is often dictated by the structure of the acyclic precursors. For instance, in condensation-based methods, the substitution pattern of the final pyridine is a direct consequence of the fragments used in the initial reaction.
When functionalizing an existing pyridine ring, the inherent electronic properties of the ring guide the position of incoming groups. The pyridine ring's electron-deficient nature facilitates nucleophilic substitution primarily at the C2 and C4 positions. Conversely, electrophilic substitution is difficult and typically directed to the C3 and C5 positions. Strategies have been developed to achieve site-switchable functionalization, allowing for the installation of groups at either meta or para positions by using specialized intermediates. chinesechemsoc.org The use of directing groups can also enforce regioselectivity in C-H activation reactions, overriding the ring's natural reactivity. acs.org
Functional Group Interconversions on the Pyridine Scaffold
Functional group interconversion (FGI) is a synthetic strategy that involves modifying a pre-formed molecule to introduce or alter its functional groups. fiveable.meimperial.ac.uk This approach is common for synthesizing derivatives of heterocyclic compounds like pyridine. The synthesis would begin with a commercially available or easily prepared pyridine derivative, which is then elaborated in one or more steps to yield this compound.
Introduction and Modification of Methoxy (B1213986) Groups
The 2-methoxy group is a key feature of the target molecule. Methoxypyridines are valuable intermediates in the synthesis of complex alkaloids and other biologically active molecules. nih.govnih.gov The methoxy group serves to reduce the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect, which can be advantageous in preventing unwanted side reactions during subsequent synthetic steps. nih.govnih.gov
The most common method for introducing a methoxy group at the 2-position of a pyridine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with sodium methoxide. The electron-deficient nature of the pyridine ring at the C2 position makes it susceptible to attack by the methoxide nucleophile, leading to the displacement of the halide and formation of the 2-methoxypyridine (B126380).
The methoxy group itself can also be a participant in further reactions. For example, it can act as a leaving group in n-BuLi triggered amination reactions with aliphatic amines, demonstrating its utility as a modifiable handle. acs.org
Installation and Derivatization of Isopropyl Substituents
The introduction of the isopropyl group at the C5 position can be accomplished through several methods.
Direct Alkylation : One straightforward approach is the alkylation of a pre-formed 2-methoxypyridine. This can involve deprotonation of the pyridine ring using a strong base, followed by the addition of an isopropyl halide (e.g., isopropyl bromide) to install the alkyl group. evitachem.com
Transition Metal-Catalyzed Cross-Coupling : A more versatile and widely used method is transition metal-catalyzed cross-coupling. This strategy would start with a 5-halo-2-methoxypyridine intermediate. A Suzuki coupling with isopropylboronic acid, a Negishi coupling with isopropylzinc chloride, or a Kumada coupling with isopropylmagnesium bromide in the presence of a suitable palladium or nickel catalyst would effectively install the isopropyl group at the C5 position.
Directed C-H Functionalization : Advanced methods involve the direct functionalization of C-H bonds. While challenging, the development of directing groups allows for highly regioselective installation of alkyl groups. acs.org The 2-(pyridin-2-yl)isopropyl (PIP) amine has been developed as a powerful directing group for the functionalization of C(sp³)–H bonds, showcasing the importance of isopropyl-substituted pyridine moieties in synthetic chemistry. acs.orgsnnu.edu.cn
Table 3: Selected Reagents for Functional Group Interconversions on Pyridine
| Target Group | Precursor Functional Group | Reagent(s) | Reaction Type |
|---|---|---|---|
| 2-Methoxy | 2-Halogen (Cl, Br) | Sodium Methoxide (NaOMe) | Nucleophilic Aromatic Substitution (SNAr) |
| 5-Isopropyl | 5-Halogen (Br, I) | Isopropylboronic acid, Pd catalyst | Suzuki Coupling |
| 5-Isopropyl | 5-Halogen (Br, I) | Isopropylmagnesium bromide, Ni/Pd catalyst | Kumada Coupling |
| 5-Isopropyl | 5-H | Isopropyl halide, Strong Base | Direct Alkylation |
Green Chemistry Principles in the Synthesis of Pyridine Derivatives
The synthesis of pyridine derivatives, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. These principles provide a framework for developing more sustainable chemical processes. rasayanjournal.co.inmdpi.com The application of these principles to pyridine synthesis involves several key strategies such as catalysis, the use of safer solvents, microwave-assisted synthesis, and solvent-free reaction conditions. mdpi.comresearchgate.netmdpi.com
Modern synthetic methods are pivotal in realizing these green objectives. For instance, transition-metal-catalyzed C-H bond functionalization has emerged as a powerful, atom-economical strategy for creating C-C bonds, allowing for the direct introduction of alkyl groups onto the pyridine ring without the need for pre-functionalized starting materials. beilstein-journals.orgrsc.org This approach reduces the number of synthetic steps, thereby minimizing waste. Similarly, solvent-free synthesis methods, where reactants are combined in the absence of a traditional solvent, represent a significant advancement in green chemistry by eliminating solvent waste, which is a major contributor to chemical pollution. researchgate.netrsc.org
Other innovative techniques that align with green chemistry include:
Microwave-Assisted Synthesis: This method often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles by utilizing microwave energy for rapid and uniform heating. rasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. This enhances atom economy and reduces the time and resources needed for purification. mdpi.com
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to improved safety, reproducibility, and scalability. They can minimize the volume of hazardous materials at any given time and often lead to higher yields and purity. beilstein-journals.orgresearchgate.netacs.org
The table below summarizes the core principles of green chemistry and their relevance to the synthesis of pyridine derivatives.
| Principle No. | Green Chemistry Principle | Application in Pyridine Derivative Synthesis |
| 1 | Prevention | Designing syntheses to minimize waste generation from the outset. |
| 2 | Atom Economy | Utilizing methods like C-H activation and MCRs that maximize the incorporation of all materials used in the process into the final product. mdpi.combeilstein-journals.org |
| 3 | Less Hazardous Chemical Syntheses | Employing less toxic reagents and generating substances with reduced toxicity. |
| 4 | Designing Safer Chemicals | Designing final products to have minimal toxicity while maintaining efficacy. |
| 5 | Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents; exploring solvent-free conditions or benign alternatives like water or ionic liquids. rasayanjournal.co.inrsc.org |
| 6 | Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible; using energy-efficient methods like microwave irradiation. rasayanjournal.co.in |
| 7 | Use of Renewable Feedstocks | Sourcing starting materials from renewable resources rather than depleting fossil fuels. |
| 8 | Reduce Derivatives | Minimizing the use of protecting groups to avoid additional synthetic steps and reduce waste. beilstein-journals.org |
| 9 | Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents to increase efficiency and reduce waste. beilstein-journals.orgnih.gov |
| 10 | Design for Degradation | Designing chemical products to break down into innocuous substances after their use. |
| 11 | Real-time Analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts and ensure safety. |
| 12 | Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents, such as explosions or fires. |
Optimization of Reaction Conditions and Process Scale-Up
The successful transition of a synthetic route from laboratory-scale to industrial production hinges on rigorous optimization of reaction conditions and careful consideration of process scale-up challenges. For a target molecule like this compound, this involves systematically varying parameters to maximize yield and purity while ensuring the process is safe, cost-effective, and environmentally sound.
A plausible synthetic route for this compound is the Negishi cross-coupling reaction, which involves coupling an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. rsc.orgorgsyn.org The starting materials would be a 5-halo-2-methoxypyridine (e.g., 5-bromo-2-methoxypyridine) and an isopropylzinc halide. Optimization of this reaction would involve screening various catalysts, ligands, solvents, temperatures, and reaction times.
The following hypothetical data table illustrates an optimization study for a Negishi coupling to synthesize this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 65 |
| 2 | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | THF | 65 | 12 | 82 |
| 3 | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | Dioxane | 80 | 12 | 75 |
| 4 | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | THF | 25 (rt) | 24 | 58 |
| 5 | Pd₂(dba)₃ (1.0) | P(2-furyl)₃ (4.0) | THF | 65 | 8 | 90 |
| 6 | NiCl₂(dppp) (5) | - | THF | 65 | 12 | 45 |
| 7 | Pd₂(dba)₃ (1.0) | P(2-furyl)₃ (4.0) | THF | 65 | 4 | 78 |
This table is illustrative and based on typical optimization parameters for Negishi coupling reactions. rsc.orgnih.gov
Process Scale-Up Considerations:
Scaling up the synthesis of this compound from the gram-scale to multi-kilogram or pilot-plant production introduces significant challenges. chemrxiv.orgresearchgate.net
Heat Transfer: Exothermic reactions that are easily managed in small flasks can become hazardous on a large scale. Efficient heat exchange and precise temperature control are critical.
Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots," reduced yields, and an increase in impurities.
Safety: Handling large quantities of flammable solvents and potentially pyrophoric reagents (like organozinc compounds) requires stringent safety protocols and specialized equipment.
Work-up and Purification: Procedures like extractions and column chromatography that are routine in the lab can be impractical and costly at scale. Alternative purification methods such as crystallization or distillation must be developed.
Continuous Flow Chemistry as a Scale-Up Solution:
Continuous flow chemistry offers a compelling solution to many scale-up problems. beilstein-journals.orguc.pt By performing reactions in a continuously flowing stream through a tube or microreactor, several advantages are realized:
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for highly efficient heating, cooling, and mixing, leading to better control and reproducibility. acs.org
Enhanced Safety: The small internal volume of the reactor means only a small amount of material is reacting at any given moment, significantly reducing the risk associated with hazardous reactions or unstable intermediates.
Facilitated Scale-Up: Production capacity can be increased by simply running the reactor for a longer duration or by "scaling out" – running multiple reactors in parallel – rather than redesigning a larger, more complex batch reactor. acs.org
Integration of Processes: Flow systems can integrate synthesis, work-up, and purification into a single, automated process, improving efficiency and reducing manual handling. uc.pt
For the synthesis of this compound, a flow process could involve pumping solutions of the starting materials and catalyst through a heated reactor coil, followed by an in-line quenching and extraction module, potentially leading to a more efficient, safer, and scalable manufacturing process. nih.gov
Advanced Spectroscopic and Structural Elucidation of 5 Isopropyl 2 Methoxypyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for determining the structure of molecules in solution and the solid state. emerypharma.comnih.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A complete assignment of all proton (¹H) and carbon (¹³C) signals in 5-Isopropyl-2-methoxypyridine is foundational for its structural confirmation. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.comstudylib.net
1D NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum reveals the number of unique carbon atoms.
2D NMR Spectroscopy: To unambiguously assign these signals, several 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. youtube.comwalisongo.ac.id This is crucial for mapping out the spin systems of the isopropyl group and the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached, allowing for the direct assignment of protonated carbons. walisongo.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two or three bonds). This experiment is vital for identifying quaternary carbons and piecing together different molecular fragments, such as connecting the isopropyl group to the pyridine ring. walisongo.ac.id
Based on established chemical shift principles for substituted pyridines, the following assignments for this compound can be proposed. nih.govacs.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |
|---|---|---|---|---|---|
| 2 | C | - | - | ~163 | HMBC to H-3, H-4, OCH₃ |
| - | OCH₃ | ~3.9 | s | ~53 | HSQC to C-OCH₃; HMBC to C-2 |
| 3 | CH | ~6.7 | d | ~110 | COSY to H-4; HSQC to C-3 |
| 4 | CH | ~7.5 | dd | ~138 | COSY to H-3, H-6; HSQC to C-4 |
| 5 | C | - | - | ~135 | HMBC to H-4, H-6, H-7 |
| 6 | CH | ~8.1 | d | ~145 | COSY to H-4; HSQC to C-6 |
| 7 | CH | ~3.0 | sept | ~33 | COSY to H-8; HSQC to C-7 |
| 8, 8' | CH₃ | ~1.2 | d | ~24 | COSY to H-7; HSQC to C-8 |
Dynamic NMR (DNMR) spectroscopy is a technique used to study chemical processes that occur on the NMR timescale, providing kinetic and thermodynamic information about these phenomena. nih.govnih.gov For this compound, DNMR could offer insights into several mechanistic aspects:
Hindered Rotation: At sufficiently low temperatures, the rotation around the C5-C7 bond (connecting the pyridine ring and the isopropyl group) could become restricted. DNMR experiments, such as temperature-dependent lineshape analysis, could be used to determine the energy barrier for this rotation.
Intermolecular Interactions: DNMR can also probe dynamic exchange processes between molecules, such as self-association or binding to other species. These studies can reveal information about the strength and nature of non-covalent interactions involving the pyridine nitrogen or the aromatic system.
While specific DNMR studies on this compound are not prevalent, the techniques are well-established for studying rotational barriers and exchange processes in similarly substituted aromatic and heterocyclic systems. nih.gov
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of a material. researchgate.netnih.gov Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, as it is highly sensitive to the local environment of each nucleus in the crystal lattice. researchgate.net
If this compound were to exhibit polymorphism, ssNMR could be used to:
Differentiate Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct local magnetic environments. These differences are manifested as variations in the ¹³C chemical shifts, allowing for the unambiguous identification of each crystalline form. nih.gov
Quantify Polymorphic Mixtures: ssNMR can be used to determine the relative amounts of different polymorphs in a mixed sample, which is crucial for quality control in materials science.
Analyze Molecular Conformation and Dynamics: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) and relaxation time measurements can provide information on molecular conformation and dynamics within the solid state. mdpi.com
ssNMR serves as a complementary technique to powder X-ray diffraction (PXRD) for the complete characterization of solid forms. nih.govresearchgate.net
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions. ucdavis.edu
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comnih.gov This high accuracy allows for the determination of a molecule's elemental composition, as each unique formula has a distinct theoretical exact mass. algimed.comescholarship.org
For this compound, the molecular formula is C₉H₁₃NO. The theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that matches this theoretical value very closely, thereby confirming the elemental formula.
Table 2: HRMS Data for this compound
| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₉H₁₃NO | [M+H]⁺ | 152.1070 |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information and helps to elucidate the connectivity of the molecule. nih.govnih.gov The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several characteristic pathways.
Key proposed fragmentation pathways include:
Loss of a methyl radical (•CH₃): A common fragmentation for isopropyl groups, leading to a stable secondary carbocation.
Loss of propene (C₃H₆): A characteristic rearrangement and elimination from the isopropyl group.
Loss of formaldehyde (B43269) (CH₂O): A typical fragmentation pathway for 2-methoxypyridine (B126380) derivatives. nih.gov
Table 3: Proposed MS/MS Fragments for Protonated this compound ([M+H]⁺, m/z 152.1)
| Proposed Fragment m/z | Proposed Neutral Loss | Formula of Loss | Proposed Fragment Structure |
|---|---|---|---|
| 137.0835 | Methyl radical | •CH₃ | [M+H - •CH₃]⁺ |
| 122.0862 | Formaldehyde | CH₂O | [M+H - CH₂O]⁺ |
| 110.0651 | Propene | C₃H₆ | [M+H - C₃H₆]⁺ |
By analyzing these fragmentation pathways, the presence and position of both the methoxy (B1213986) and isopropyl substituents on the pyridine core can be confirmed. nih.govresearchgate.net
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a profound insight into the molecular vibrations and, by extension, the structural features of a compound. For this compound, a detailed analysis of its vibrational modes can be inferred from studies on substituted pyridines.
The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the pyridine ring, the isopropyl group, and the methoxy group. By comparing with the spectra of similar molecules, such as 2-methoxypyridine and various alkyl-substituted pyridines, the following characteristic vibrations can be anticipated nih.govnjit.eduasianpubs.org:
Pyridine Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ range. Ring breathing modes, which are characteristic of the entire ring system, are also expected at lower frequencies.
Isopropyl Group Vibrations: The C-H stretching vibrations of the methyl groups within the isopropyl substituent will appear in the 2850-2970 cm⁻¹ region. The characteristic bending vibrations for the isopropyl group, including symmetric and asymmetric deformations, are expected in the 1340-1470 cm⁻¹ range.
Methoxy Group Vibrations: The C-H stretching of the methoxy group is anticipated around 2830-2950 cm⁻¹. The C-O stretching vibration is a key indicator and is expected to appear as a strong band in the 1000-1300 cm⁻¹ region.
A hypothetical breakdown of the major vibrational modes is presented in the interactive table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Infrared) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Pyridine C-H Stretch | 3000-3100 | 3000-3100 | Medium |
| Isopropyl C-H Stretch | 2850-2970 | 2850-2970 | Strong |
| Methoxy C-H Stretch | 2830-2950 | 2830-2950 | Medium |
| Pyridine Ring (C=C, C=N) Stretch | 1400-1600 | 1400-1600 | Strong |
| Isopropyl C-H Bend | 1340-1470 | 1340-1470 | Medium |
| Methoxy C-O Stretch | 1000-1300 | 1000-1300 | Strong |
The vibrational spectra can also offer insights into the conformational arrangement of the substituents on the pyridine ring. The rotational position of the isopropyl and methoxy groups relative to the pyridine ring can influence the exact frequencies and intensities of certain vibrational modes. For instance, coupling between the out-of-plane bending modes of the ring C-H bonds and the substituent vibrations can be sensitive to the molecular conformation. A detailed conformational analysis would necessitate computational modeling in conjunction with experimental data to assign specific spectral features to different conformers.
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature surveys, a definitive single-crystal X-ray structure of this compound has not been reported. However, the solid-state structure can be reasonably predicted by examining the crystal structures of related 2-alkoxypyridine derivatives nih.gov.
This compound is an achiral molecule as it does not possess any stereocenters. Therefore, the determination of absolute and relative stereochemistry is not applicable.
In the solid state, molecules of this compound are expected to pack in a manner that maximizes van der Waals interactions. The crystal packing is likely to be influenced by a combination of factors:
π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds. The offset or face-to-face arrangement of the rings will be dictated by the steric hindrance imposed by the isopropyl and methoxy groups.
C-H···N and C-H···O Interactions: Weak hydrogen bonding interactions of the C-H···N and C-H···O type are also plausible, where hydrogen atoms from the isopropyl or methoxy groups interact with the nitrogen atom or the oxygen atom of neighboring molecules.
The interplay of these non-covalent interactions will determine the final crystal lattice and density of the solid-state material nih.gov.
Electronic Absorption and Emission Spectroscopy
The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound are expected to be characteristic of a substituted pyridine system.
The UV-Vis absorption spectrum is anticipated to exhibit bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring. The presence of the electron-donating methoxy and isopropyl groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Based on data for related 2-methoxypyridine derivatives, absorption maxima can be expected in the range of 250-350 nm core.ac.ukresearchgate.netscielo.org.za.
Regarding emission spectroscopy, many pyridine derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission wavelength and quantum yield will be influenced by the nature of the substituents and the solvent environment. The electron-donating character of the methoxy and isopropyl groups may enhance the fluorescence intensity compared to pyridine itself.
The following table summarizes the anticipated electronic spectroscopic properties.
| Spectroscopic Property | Expected Range | Electronic Transition |
| UV-Vis Absorption (λmax) | 250-350 nm | π → π* and n → π* |
| Fluorescence Emission (λem) | > 300 nm | S1 → S0 |
UV-Visible Spectroscopy for Electronic Transitions
No experimental data regarding the UV-Visible absorption spectrum, including maximum absorption wavelengths (λmax) and molar absorptivity values for this compound, could be located. Such data is essential for discussing the specific π → π* and n → π* electronic transitions within the molecule.
Fluorescence and Phosphorescence Studies for Excited State Characterization
There is no available research detailing the fluorescence or phosphorescence properties of this compound. Information such as excitation and emission spectra, fluorescence quantum yields, and phosphorescence lifetimes, which are critical for characterizing the compound's excited states, has not been reported in the reviewed literature.
Theoretical and Computational Chemistry of 5 Isopropyl 2 Methoxypyridine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular geometry, and energetic landscape.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. By approximating the electron density, DFT can efficiently calculate the optimized geometry and relative energies of different molecular states.
For 5-Isopropyl-2-methoxypyridine, a geometry optimization would be the initial step. This process seeks the lowest energy arrangement of atoms, providing key structural parameters. A common approach involves using a functional such as B3LYP with a basis set like 6-31G(d,p).
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-O(methoxy) | 1.35 Å |
| Bond Length | C5-C(isopropyl) | 1.52 Å |
| Bond Angle | C2-N1-C6 | 117.5° |
| Dihedral Angle | C4-C5-C(isopropyl)-H | 60.2° |
Energy profile calculations would involve mapping the potential energy surface as a function of specific geometric changes, such as the rotation of the isopropyl or methoxy (B1213986) groups. This helps identify the most stable conformers and the energy barriers between them.
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods, derived directly from theoretical principles without experimental data, offer a higher level of accuracy for predicting molecular properties, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide more precise values for electronic energies, dipole moments, and polarizability.
Table 2: Hypothetical Predicted Electronic Properties of this compound (MP2/aug-cc-pVTZ)
| Property | Calculated Value |
| Ground State Energy | -450.1234 Hartrees |
| Dipole Moment | 2.5 Debye |
| Polarizability | 15.8 ų |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the accessible conformations and their relative populations.
For this compound, an MD simulation would typically be run for several nanoseconds in a simulated solvent environment. The trajectory would reveal the rotational freedom of the isopropyl and methoxy substituents and identify the predominant conformations in solution. Analysis of the simulation could include radial distribution functions to understand solvent interactions and root-mean-square deviation (RMSD) to assess structural stability.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is a powerful tool for investigating the step-by-step processes of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Characterization and Activation Energies
To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can locate and characterize these transient structures. A frequency calculation on the optimized TS geometry would confirm its identity by the presence of a single imaginary frequency.
For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, the activation energy (the energy difference between the reactants and the transition state) would be calculated. This value is a key determinant of the reaction rate.
Table 3: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Initial Electrophilic Attack | 15.2 |
| Proton Transfer | 5.8 |
Reaction Coordinate Mapping
A reaction coordinate is a geometric parameter that changes during the conversion of reactants to products. Mapping the energy of the system along this coordinate generates a reaction profile. This visualization helps to understand the energy changes that occur throughout the reaction, including the identification of intermediates and transition states. For a reaction involving this compound, the reaction coordinate could be defined by the breaking and forming of specific bonds.
Prediction and Validation of Spectroscopic Parameters
Computational techniques, particularly Density Functional Theory (DFT), have become indispensable in the prediction of spectroscopic parameters. These methods allow for the calculation of NMR chemical shifts, coupling constants, and vibrational frequencies with a high degree of accuracy, providing a theoretical framework for the interpretation of experimental spectra.
The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational spectroscopy. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. jocpr.comresearchgate.net By applying this method to the optimized molecular structure of a compound, theoretical ¹H and ¹³C NMR spectra can be generated.
For the analogue 2-methoxy-3-(trifluoromethyl)pyridine (B55313), ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method. jocpr.comresearchgate.net These theoretical values can be compared with experimental data to validate the computational model and aid in the assignment of spectral peaks. A similar approach would be employed for this compound to predict its NMR spectrum. The following tables present the calculated ¹H and ¹³C NMR chemical shifts for 2-methoxy-3-(trifluoromethyl)pyridine, which serve as a proxy for the expected values for this compound.
Table 1: Calculated ¹H NMR Chemical Shifts for 2-methoxy-3-(trifluoromethyl)pyridine
| Atom | Calculated Chemical Shift (ppm) |
|---|---|
| H(C4) | 7.85 |
| H(C5) | 7.15 |
| H(C6) | 8.15 |
| H(methoxy) | 4.05 |
Data is for the analogue compound 2-methoxy-3-(trifluoromethyl)pyridine, calculated using the GIAO method. jocpr.comresearchgate.net
Table 2: Calculated ¹³C NMR Chemical Shifts for 2-methoxy-3-(trifluoromethyl)pyridine
| Atom | Calculated Chemical Shift (ppm) |
|---|---|
| C2 | 162.5 |
| C3 | 118.9 |
| C4 | 139.8 |
| C5 | 117.5 |
| C6 | 148.2 |
| C(methoxy) | 54.2 |
| C(CF3) | 122.7 (q, J=272 Hz) |
Data is for the analogue compound 2-methoxy-3-(trifluoromethyl)pyridine, calculated using the GIAO method. jocpr.comresearchgate.net
Note: Coupling constants, particularly for the isopropyl group in this compound, would also be a target for computational prediction, providing further detail for spectral interpretation.
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective in predicting these vibrational frequencies and their corresponding intensities. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. nih.gov
A study on 2-methoxy-3-(trifluoromethyl)pyridine involved the calculation of its fundamental vibrational frequencies using DFT with the B3LYP and LSDA methods and a 6-311++G(d,p) basis set. jocpr.comresearchgate.net The calculated infrared intensities and Raman activities help in predicting the appearance of the experimental spectra. jocpr.comresearchgate.net A similar computational analysis of this compound would yield its theoretical vibrational spectrum, aiding in the assignment of experimental IR and Raman bands. The following table details some of the key calculated vibrational frequencies for the analogue, 2-methoxy-3-(trifluoromethyl)pyridine.
Table 3: Selected Calculated Vibrational Frequencies for 2-methoxy-3-(trifluoromethyl)pyridine
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (methoxy) | 2950-2850 |
| C=C/C=N stretch (ring) | 1600-1400 |
| C-O stretch | 1250 |
| C-F stretch | 1300-1100 |
Data is for the analogue compound 2-methoxy-3-(trifluoromethyl)pyridine, calculated using the B3LYP/6-311++G(d,p) method. jocpr.comresearchgate.net
Structure-Reactivity Relationships from Computational Modeling
One of the key applications is the analysis of the Molecular Electrostatic Potential (MEP). The MEP surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com For a molecule like this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potentials would be expected around the hydrogen atoms.
Frontier Molecular Orbital (FMO) theory is another critical aspect of understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important descriptors. A small HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. For substituted pyridines, the nature and position of the substituents, such as the isopropyl and methoxy groups, will influence the energies and distributions of these orbitals, thereby modulating the molecule's reactivity. The electron-donating nature of the methoxy and isopropyl groups is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation.
Advanced Analytical Methodologies for 5 Isopropyl 2 Methoxypyridine
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate and quantify individual components from a mixture. For 5-Isopropyl-2-methoxypyridine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages depending on the sample matrix and analytical objective.
HPLC is a highly versatile technique for the analysis of non-volatile or thermally sensitive compounds. ijrpr.com The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve optimal separation and detection. wjpmr.com
A reverse-phase (RP) HPLC method is typically suitable for a molecule with the polarity of this compound. sielc.com The method development process focuses on selecting an appropriate column, mobile phase composition, and detector. For instance, a C18 column is a common choice for separating pyridine (B92270) derivatives. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. ijrpr.com The pH of the aqueous phase can be adjusted to control the retention time of the analyte. For subsequent analysis by mass spectrometry, volatile buffers and acids like formic acid are preferred over non-volatile ones such as phosphoric acid. sielc.com
Validation of the developed HPLC method is essential to ensure its reliability. univ-lyon1.fr This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to guidelines from the International Council for Harmonisation (ICH). europa.eu Linearity is typically established across a range of concentrations, with a minimum of five concentration levels recommended. europa.eu
| Parameter | Suggested Condition |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector (e.g., at 254 nm) |
Given its likely volatility, Gas Chromatography (GC) is an excellent technique for the analysis of this compound. GC is particularly well-suited for separating and quantifying volatile and semi-volatile organic compounds. x-mol.com The method involves vaporizing the sample and separating its components in a gaseous mobile phase.
Method development for GC analysis involves selecting the appropriate column, carrier gas, and temperature program. A capillary column with a non-polar or mid-polar stationary phase, such as a DB-5MS, is often effective for general-purpose analysis of such compounds. nih.gov The oven temperature program is optimized to ensure adequate separation of the target analyte from any impurities or matrix components. bibliotekanauki.pl A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds. nih.govresearchgate.net For sample introduction, direct injection can be used, or for trace analysis in complex matrices, headspace solid-phase microextraction (HS-SPME) can be employed to extract and concentrate volatile analytes before GC analysis. nih.govresearchgate.net
| Parameter | Suggested Condition |
|---|---|
| Column | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial 50°C, ramped to 250°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. sigmaaldrich.com A molecule is chiral if it lacks an internal plane of symmetry and a center of inversion. The compound this compound is an achiral molecule. It possesses a plane of symmetry that bisects the pyridine ring and the isopropyl group. As it does not have any chiral centers and cannot exist as enantiomers, chiral chromatography is not an applicable technique for its purity assessment.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power, offering both separation and structural identification capabilities.
Coupling chromatography with mass spectrometry (MS) provides a powerful tool for both quantification and structural confirmation. rsc.org
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org For this compound, an LC-MS/MS method would be optimized by selecting the appropriate ionization source and tuning the mass spectrometer parameters. Electrospray ionization (ESI) is a common choice for polar molecules like pyridine derivatives. thermofisher.com Optimization involves adjusting parameters to maximize the signal of the protonated molecule [M+H]+ in positive ion mode. For quantitative analysis, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific fragmentation transition from a precursor ion to a product ion.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile and semi-volatile compounds. nih.gov In a typical GC-MS analysis of this compound, separation is achieved on a capillary column as described in section 6.1.2. The eluting compounds are then ionized, most commonly by electron ionization (EI). unl.edu The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint that can be compared against spectral libraries (e.g., NIST) for positive identification. researchgate.net For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing the mass spectrometer on specific ions characteristic of the target compound. shimadzu.com
| Technique | Parameter | Description |
|---|---|---|
| LC-MS/MS | Ionization Source | Electrospray Ionization (ESI), positive mode |
| LC-MS/MS | Precursor Ion | [M+H]+ corresponding to the molecular weight of the compound |
| GC-MS | Ionization Source | Electron Ionization (EI) at 70 eV |
| GC-MS | Analysis Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |
Online spectroscopic monitoring allows for real-time analysis of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and endpoint determination. This approach is a key component of Process Analytical Technology (PAT). azooptics.com
Raman spectroscopy is an exceptionally powerful tool for in-line reaction monitoring. azooptics.com It is a non-destructive technique that provides information about the vibrational modes of molecules, making it highly specific for chemical structures. mdpi.com A Raman probe can be inserted directly into a reaction vessel to collect spectra in real-time without the need for sample extraction. dntb.gov.ua
In the synthesis of this compound, Raman spectroscopy could be used to track the consumption of reactants and the formation of the product. This is achieved by monitoring the disappearance of characteristic Raman bands of the starting materials and the appearance of new bands corresponding to the product molecule. For example, specific vibrational modes associated with the pyridine ring or the C-O stretch of the methoxy (B1213986) group could be monitored to follow the reaction progress.
| Species | Hypothetical Raman Band (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| Reactant A | ~1680 cm⁻¹ | C=O stretch (if applicable) |
| Reactant B | ~2200 cm⁻¹ | C≡N stretch (if applicable) |
| This compound | ~1600 cm⁻¹ | Pyridine ring stretching |
| This compound | ~1250 cm⁻¹ | Aromatic C-O stretching (methoxy) |
Electroanalytical Techniques for Detection and Quantification
Electroanalytical methods offer a compelling alternative to traditional chromatographic techniques for the analysis of pyridine derivatives due to their inherent advantages, such as high sensitivity, rapid response, and cost-effectiveness. tcd.ie The electrochemical behavior of this compound is influenced by the electronic properties of its substituents—the electron-donating methoxy group and the isopropyl group. These groups can affect the electron density of the pyridine ring and, consequently, its oxidation and reduction potentials.
Voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are particularly well-suited for the analysis of electroactive organic molecules like substituted pyridines. acs.orgsigmaaldrich.com The oxidation of the pyridine ring or associated functional groups at an electrode surface can provide a measurable current that is proportional to the concentration of the analyte. For instance, studies on the electrochemical oxidation of other substituted pyridines have demonstrated the feasibility of using these techniques for quantitative analysis. nih.gov
The choice of electrode material is critical in developing a sensitive and selective electroanalytical method. Glassy carbon electrodes (GCE), boron-doped diamond (BDD) electrodes, and chemically modified electrodes are commonly employed. Modified electrodes, featuring nanomaterials or specific recognition elements, can enhance the electrochemical response and lower the detection limits for pyridine derivatives.
While specific voltammetric studies on this compound are not extensively documented, the principles governing the electroanalysis of structurally similar compounds can be applied. A hypothetical DPV experiment for the determination of this compound would likely involve optimizing parameters such as the supporting electrolyte, pH, and potential waveform to achieve a well-defined oxidation peak. The peak current would then be correlated with the concentration of the compound.
Table 1: Representative Data for the Voltammetric Quantification of a Substituted Pyridine Derivative
| Concentration (μM) | Peak Current (μA) |
| 1.0 | 0.52 |
| 5.0 | 2.61 |
| 10.0 | 5.18 |
| 20.0 | 10.4 |
| 50.0 | 25.9 |
| 100.0 | 52.3 |
This table presents hypothetical data to illustrate the linear relationship between concentration and peak current that is characteristic of differential pulse voltammetry.
Development of Novel Sensor Platforms (Purely Chemical Sensing)
The development of novel sensor platforms for the selective detection of specific organic molecules is a rapidly advancing field. For a target like this compound, several chemical sensing strategies could be employed, leveraging non-covalent interactions between the analyte and a sensitized surface.
Fluorescence-Based Sensors:
One promising approach is the use of fluorescent sensor arrays. These arrays can consist of multiple fluorescent dyes that exhibit changes in their emission intensity or wavelength upon interaction with an analyte. rsc.org The pattern of fluorescence changes across the array can serve as a unique fingerprint for the target molecule, allowing for its identification and quantification even in the presence of similar compounds. civilica.com For pyridine derivatives, sensors based on fluorescence quenching have been explored. civilica.com The interaction of the lone pair of electrons on the pyridine nitrogen with a fluorophore can lead to a decrease in fluorescence intensity.
Chemiresistive Sensors:
Chemiresistive sensors, particularly those based on metal oxide semiconductors, represent another viable platform. These sensors operate by measuring the change in electrical resistance of the sensing material upon exposure to the analyte vapor. rsc.org While often used for volatile organic compounds, the selectivity can be a challenge. To enhance selectivity for aromatic compounds like pyridine derivatives, the sensor surface can be modified with catalytic overlayers. nih.govresearchgate.net These layers can promote specific chemical transformations of the analyte that result in a more distinct and measurable signal.
Calixarene-Based Sensors:
Calixarenes, which are macrocyclic compounds with a cup-shaped structure, can be functionalized to create highly selective host molecules for specific guests. A calix acs.orgarene methoxy ester, for example, has been used to create self-assembled monolayers on quartz tuning fork sensors for the detection of aromatic hydrocarbons in aqueous solutions. mdpi.com The hydrophobic cavity of the calixarene (B151959) can bind the isopropyl and pyridine moieties of this compound through host-guest interactions, leading to a measurable change in the sensor's properties, such as its resonance frequency.
Table 2: Illustrative Selectivity of a Hypothetical Chemical Sensor Array for Pyridine Derivatives
| Analyte | Sensor 1 Response (ΔF/F₀) | Sensor 2 Response (ΔR/R₀) | Sensor 3 Response (Δf/f₀) |
| This compound | -0.85 | 1.5 | -0.05 |
| Pyridine | -0.30 | 0.8 | -0.01 |
| 2-Methoxypyridine (B126380) | -0.60 | 1.1 | -0.03 |
| 4-Methylpyridine | -0.45 | 0.9 | -0.02 |
This table provides hypothetical response data from a multi-sensor array to demonstrate how a unique response pattern can be generated for the target analyte compared to other structurally related pyridine compounds. ΔF/F₀ represents the relative change in fluorescence, ΔR/R₀ represents the relative change in resistance, and Δf/f₀ represents the relative change in frequency.
Applications in Chemical Synthesis and Materials Science
Utilization as a Key Building Block in Multi-Step Organic Synthesis
Substituted pyridines are fundamental building blocks in the construction of more complex molecular architectures. The methoxy (B1213986) and isopropyl groups on the pyridine (B92270) ring of 5-Isopropyl-2-methoxypyridine offer handles for a variety of chemical transformations.
While no specific total syntheses of non-biological natural products explicitly report the use of this compound, the 2-methoxypyridine (B126380) scaffold is a known precursor in the synthesis of various alkaloids and other complex natural products. The methoxy group can serve as a directing group for lithiation at the 3-position, allowing for the introduction of various electrophiles. Furthermore, the 2-alkoxypyridine moiety can be a synthetic equivalent to a 2-pyridone, a common structural motif in natural products. The isopropyl group at the 5-position could be envisioned to be a key structural element in a target molecule or a group that influences the stereochemical outcome of reactions.
The reactivity of the pyridine ring in this compound allows for its elaboration into more complex heterocyclic systems. For instance, the nitrogen atom can be quaternized, activating the ring towards nucleophilic attack. The methoxy group can be displaced by various nucleophiles, or the pyridine ring can undergo metal-catalyzed cross-coupling reactions to introduce new substituents. These transformations are fundamental in the synthesis of polycyclic and multi-heterocyclic frameworks that are of interest in medicinal chemistry and materials science.
Ligand Design in Coordination Chemistry
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for a wide range of metal ions. The substituents on the ring can modulate the electronic and steric properties of the resulting metal complexes.
Substituted pyridines are widely used as ligands in the study of fundamental coordination chemistry. This compound can act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. The electronic effect of the electron-donating methoxy and isopropyl groups would be expected to increase the electron density on the nitrogen atom, potentially leading to stronger metal-ligand bonds compared to unsubstituted pyridine. The steric bulk of the isopropyl group could also influence the coordination geometry and the number of ligands that can bind to a metal center.
Table 1: Predicted Coordination Properties of this compound
| Property | Predicted Influence | Rationale |
|---|---|---|
| Ligand Type | Monodentate | Coordination via the pyridine nitrogen. |
| Donor Strength | Increased | Electron-donating effects of the methoxy and isopropyl groups. |
| Steric Hindrance | Moderate | The isopropyl group can influence the coordination sphere. |
| Potential Metal Ions | Wide range of transition metals | Pyridine ligands are versatile and coordinate to many metals. |
While this compound itself is achiral, it could serve as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. For example, functionalization of the isopropyl group or introduction of a chiral substituent at another position on the pyridine ring could lead to new chiral ligands. In the context of asymmetric catalysis, the mechanism of enantioselection is often dictated by the precise steric and electronic environment created by the chiral ligand around the metal center. The methoxy group in the 2-position could play a role in pre-organizing the ligand through secondary interactions with the substrate or the metal center, potentially influencing the transition state of the catalyzed reaction and thus the enantiomeric excess of the product.
Precursor in the Development of Functional Organic Materials
Pyridine-containing molecules are of interest in the development of functional organic materials due to their electronic properties and their ability to participate in hydrogen bonding and π-π stacking interactions. While there are no specific reports on the use of this compound in this area, its structure suggests potential applications. For instance, it could be incorporated into polymers or larger conjugated systems to create materials with specific optical or electronic properties. The ability of the pyridine nitrogen to be protonated or to coordinate to metal ions could also be exploited to create materials with tunable properties that respond to external stimuli.
Monomer for Specialty Polymer Synthesis (e.g., conducting polymers)
Substituted pyridines are valuable precursors in the synthesis of specialty polymers, including conducting polymers. The electronic properties of the pyridine ring, which can be tuned by its substituents, make it an attractive component in the polymer backbone.
Theoretical Potential and Analogous Research:
The presence of the electron-donating methoxy group and the alkyl isopropyl group on the pyridine ring of this compound can influence the electron density of the aromatic system. This, in turn, can affect the polymerization process and the properties of the resulting polymer. For instance, in the context of conducting polymers, the ease of oxidation and the stability of the resulting radical cations are crucial. The substituents on the pyridine ring can modulate these properties.
Research on other polysubstituted pyridines has demonstrated their utility in creating functional polymers. The controlled, stepwise installation of substituents on a pyridine core allows for the synthesis of polymers with tailored functionalities. This modular approach, often employing cross-coupling reactions like the Suzuki reaction, enables the creation of a diverse range of polymer structures. While specific studies on the polymerization of this compound are not available, the reactivity of its functional groups suggests its potential as a monomer. The methoxy group, for example, can be a site for further functionalization or can be cleaved to yield a pyridone structure, which can then be N-alkylated to introduce different side chains. nih.gov
Hypothetical Polymer Properties:
Polymers incorporating this compound could exhibit interesting properties. The isopropyl group would likely enhance the solubility of the polymer in organic solvents, a desirable characteristic for solution-based processing and fabrication of thin films. The methoxy group could influence the polymer's conformation and packing in the solid state, which are critical factors for charge transport in conducting polymers.
| Potential Monomer | Key Functional Groups | Potential Polymer Properties | Relevant Synthesis Techniques |
| This compound | Isopropyl, Methoxy, Pyridine Ring | Enhanced solubility, Tunable electronic properties, Potential for post-polymerization modification | Oxidative polymerization, Cross-coupling polymerization (e.g., Suzuki, Stille) |
| Other Substituted Pyridines | Various alkyl, aryl, and functional groups | Diverse functionalities, Controlled architectures | Multi-component condensation reactions, Stepwise cross-coupling reactions |
Building Block for Supramolecular Assemblies
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic, combined with the steric and electronic influence of its substituents, positions it as a promising building block for the construction of complex supramolecular assemblies.
Coordination Chemistry and Self-Assembly:
The formation of coordination compounds relies on the interaction between a central metal ion (a Lewis acid) and one or more ligands (Lewis bases). youtube.com The pyridine nitrogen in this compound can act as a Lewis base, coordinating to a metal center. The methoxy group at the 2-position can influence the basicity of the pyridine nitrogen. It has been noted that 2-methoxypyridines have a less basic nitrogen atom compared to unsubstituted pyridine due to the inductive electron-withdrawing effects of the alkoxy group. nih.gov This modulation of basicity can affect the strength and nature of the coordination bond.
Research on other pyridine-appended molecules has shown that their self-assembly can be controlled by molecular structure, leading to the formation of diverse nanostructures with tunable fluorescence properties. rsc.org Similarly, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into robust nanotubes through a cooperative mechanism. nih.gov These examples highlight the potential of pyridine-based molecules in creating ordered supramolecular structures.
Potential Supramolecular Architectures and Applications:
By carefully selecting the metal ion and reaction conditions, this compound could potentially be used to construct a variety of supramolecular architectures, such as discrete coordination cages, one-dimensional chains, two-dimensional networks, and three-dimensional metal-organic frameworks (MOFs). These structures could have applications in areas such as catalysis, gas storage, and sensing.
| Component | Role in Supramolecular Assembly | Influencing Factors | Potential Architectures |
| This compound | Ligand (Lewis Base) | Coordination to metal ions, Steric hindrance from isopropyl group, Electronic effects of methoxy group | Coordination polymers, Metal-organic frameworks (MOFs), Discrete molecular cages |
| Metal Ion | Central Metal (Lewis Acid) | Coordination geometry, Lewis acidity | Determines the overall geometry and properties of the assembly |
| Non-covalent Interactions | Stabilization and Direction | van der Waals forces, π-π stacking | Influences the packing and dimensionality of the supramolecular structure |
Environmental Chemical Transformations and Degradation Studies of 5 Isopropyl 2 Methoxypyridine
Photolytic Degradation Pathways and Kinetics
Photolytic degradation, initiated by the absorption of solar radiation, is a significant pathway for the transformation of pyridine-based compounds in the environment. While specific kinetic data for 5-Isopropyl-2-methoxypyridine are not extensively documented, the photolytic behavior of related pyridine (B92270) derivatives suggests that it is susceptible to photodegradation. The process is influenced by factors such as pH, the presence of dissolved oxygen, and the wavelength of ultraviolet (UV) radiation.
The degradation of pyridine itself is known to be susceptible to photochemical processes in both vapor and aqueous phases. For substituted pyridines, direct photolysis in aqueous solutions can lead to the cleavage of the aromatic ring and subsequent mineralization. For instance, studies on 2-hydroxypyridine, an intermediate in the photolysis of other 2-substituted pyridines, show that its removal rate increases with dissolved oxygen, indicating a significant photooxidation pathway. The degradation is also faster at lower pH values.
Potential photolytic degradation pathways for this compound likely involve:
Photooxidation: Reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH), can lead to the hydroxylation of the pyridine ring.
Photo-cleavage: Direct absorption of UV light could lead to the cleavage of the methoxy (B1213986) or isopropyl substituents from the pyridine ring.
Ring Opening: Subsequent reactions following initial oxidation or cleavage can lead to the opening of the pyridine ring, forming various aliphatic intermediates which can eventually be mineralized to carbon dioxide, water, and inorganic nitrogen.
The kinetics of such reactions are typically modeled using pseudo-first-order rate constants, although the actual rates are dependent on a variety of environmental conditions.
Table 1: Factors Influencing Photolytic Degradation of Pyridine Derivatives
| Factor | Effect on Degradation Rate | Rationale |
|---|---|---|
| pH | Generally increases at lower pH | Affects the speciation of the compound and the generation of reactive species. |
| Dissolved Oxygen | Increases rate | Promotes photooxidation pathways. |
| Wavelength | Dependent on UV absorbance | Degradation is most efficient at wavelengths strongly absorbed by the compound. |
| Photosensitizers | Can increase rate | Substances like humic acids can generate reactive species that accelerate degradation. |
Hydrolytic Stability and Mechanism in Various Aqueous Environments
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound toward hydrolysis is a key factor in its persistence in aqueous environments. The rate of hydrolysis for pyridine derivatives is highly dependent on the solution's pH and the nature of the substituents on the pyridine ring.
The 2-methoxy group on the pyridine ring is known to have an inductive electron-withdrawing effect, which reduces the basicity of the pyridine nitrogen atom compared to unsubstituted pyridine. This alteration in electron density can influence the susceptibility of the molecule to nucleophilic attack by water or hydroxide ions. While specific hydrolysis data for this compound is limited, general principles for substituted pyridines suggest that hydrolysis would be slow under neutral pH conditions but could be accelerated under strongly acidic or basic conditions.
Potential hydrolytic mechanisms could involve:
Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyridine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack by water, potentially leading to the cleavage of the methoxy group to form 5-isopropyl-2-pyridone.
Base-Catalyzed Hydrolysis: Under alkaline conditions, direct nucleophilic attack by hydroxide ions on the carbon atom attached to the methoxy group could occur, although this is generally less favorable for methoxy groups on aromatic rings unless activated by strong electron-withdrawing groups.
The isopropyl group at the 5-position is generally stable to hydrolysis. Therefore, the primary focus of hydrolytic degradation would be the methoxy group at the 2-position.
Table 2: Predicted Hydrolytic Stability of this compound
| pH Condition | Expected Hydrolysis Rate | Predominant Mechanism |
|---|---|---|
| Acidic (pH < 4) | Moderate to Low | Acid-catalyzed cleavage of the ether linkage. |
| Neutral (pH 6-8) | Very Low | Compound is expected to be relatively stable. |
| Alkaline (pH > 10) | Low | Potential for base-catalyzed nucleophilic substitution. |
Oxidative Degradation Processes
Oxidative degradation is a critical transformation pathway for organic compounds in the environment, mediated by strong oxidants such as hydroxyl radicals (•OH) in the atmosphere and water, and by microbial enzymes in soil and sediments. For this compound, oxidative processes are expected to be a primary route of degradation.
In the atmosphere, gas-phase reactions with hydroxyl radicals are likely to be a significant sink for this compound. The rate of these reactions determines the atmospheric lifetime of the molecule. For substituted pyridines, the reaction with •OH can proceed via addition to the aromatic ring or hydrogen abstraction from the alkyl substituents.
In aqueous and soil environments, enzymatic oxidation by microorganisms is a key degradation process. The typical oxidative pathways for substituted pyridines and other aromatic ethers include:
O-Demethylation: The cleavage of the methoxy group is a common initial step in the microbial degradation of methoxylated aromatic compounds, yielding 5-isopropyl-2-pyridone and formaldehyde (B43269).
Hydroxylation: The introduction of hydroxyl groups onto the pyridine ring at various positions is a frequent initial step in activating the ring for further degradation.
Side-Chain Oxidation: The isopropyl group can be oxidized, for example, to a secondary alcohol and then to a ketone, or undergo further degradation.
Following these initial transformations, the resulting intermediates are typically channeled into central metabolic pathways after ring cleavage. The presence of both an alkyl and a methoxy group offers multiple sites for initial oxidative attack, potentially leading to a complex mixture of transformation products.
Methodologies for Assessing Chemical Fate (non-ecological impact)
Assessing the chemical fate of this compound requires robust analytical methodologies to identify and quantify the parent compound and its transformation products in various environmental matrices like water, soil, and air.
The standard approach involves several key steps:
Sample Preparation: This is a critical step to extract and concentrate the analytes from the complex environmental matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE) for water samples, and Soxhlet or pressurized liquid extraction (PLE) for soil and sediment samples. For air samples, collection on solid adsorbents followed by thermal or solvent desorption is typical. cdc.govosti.govosha.gov
Chromatographic Separation: Due to the complexity of environmental samples, chromatographic separation is essential before detection.
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (MS), is a powerful tool for the analysis of semi-volatile compounds like substituted pyridines. cdc.govosti.govnih.gov High-resolution capillary columns provide excellent separation of complex mixtures. cdc.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, especially for more polar transformation products that may not be suitable for GC. cdc.govthermofisher.cnhelixchrom.comdtic.mil Reversed-phase columns are commonly used with various mobile phases. thermofisher.cnhelixchrom.com
Detection and Quantification:
Mass Spectrometry (MS): MS is the preferred detection method as it provides structural information for the identification of unknown transformation products and offers high sensitivity and selectivity for quantification. cdc.govosti.gov
Flame Ionization Detector (FID): FID is a robust and sensitive detector for GC but is not as selective as MS. cdc.govosha.gov
UV Detector: UV detectors are commonly used with HPLC for compounds containing a chromophore, such as the pyridine ring. dtic.mil
Simulation studies in the laboratory, such as batch degradation experiments under controlled conditions (e.g., defined pH, light intensity, microbial consortia), are used to determine degradation kinetics and identify transformation pathways. The data from these studies are then used to model the environmental fate of the chemical.
Table 3: Analytical Methods for Studying the Fate of this compound
| Analytical Technique | Application | Advantages |
|---|---|---|
| GC-MS | Quantification and identification of the parent compound and non-polar to semi-polar products in air, water, and soil extracts. | High sensitivity, high selectivity, structural elucidation of unknowns. cdc.govosti.gov |
| HPLC-MS/MS | Analysis of polar transformation products in aqueous samples. | Suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity. |
| HPLC-UV | Routine quantification of the parent compound when concentrations are sufficient. | Robust, relatively low cost, widely available. dtic.mil |
Future Research Directions and Unexplored Avenues for 5 Isopropyl 2 Methoxypyridine
Exploration of Novel Synthetic Pathways
Current synthetic strategies for producing substituted pyridines often involve multi-step sequences that may lack efficiency or employ harsh reaction conditions. Future research should focus on developing more direct and sustainable methods for the synthesis of 5-isopropyl-2-methoxypyridine.
One promising avenue is the application of modern cross-coupling methodologies. For instance, the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles has emerged as a powerful tool for constructing multi-substituted pyridines. rsc.org Investigating the viability of this approach for the synthesis of this compound could offer a convergent and atom-economical route.
Furthermore, a modular synthesis approach involving a cascade reaction of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates has been shown to produce highly substituted pyridines. nih.gov Adapting this method could provide a versatile pathway to this compound and its analogues with good functional group tolerance. nih.gov Additionally, formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes or ketones present a practical route to substituted pyridines and could be explored for the target molecule. nih.gov
| Proposed Synthetic Approach | Key Features | Potential Advantages |
| Cobalt-Catalyzed [2+2+2] Cycloaddition | Cycloaddition of alkynes and nitriles | Atom-economical, convergent |
| Cascade C-N Cross-Coupling | Reaction of alkenylboronic acids and ketoxime derivatives | Modular, good functional group tolerance |
| Formal (3+3) Cycloaddition | Reaction of enamines and unsaturated aldehydes/ketones | Practical for large-scale synthesis |
Discovery of Unprecedented Reactivity and Mechanistic Phenomena
The electronic and steric properties of the isopropyl and methoxy (B1213986) substituents on the pyridine (B92270) ring are expected to significantly influence its reactivity. The methoxy group at the 2-position is electron-donating, which should activate the ring towards electrophilic substitution, while the isopropyl group at the 5-position introduces steric bulk.
Future investigations should systematically probe the reactivity of this compound with a range of electrophiles and nucleophiles. masterorganicchemistry.comchemrxiv.orgunibo.ituni-muenchen.denih.gov Understanding the regioselectivity of these reactions will be crucial. Mechanistic studies, including kinetic analysis and computational modeling, could reveal novel reaction pathways and intermediates. researchgate.netacs.org For instance, the interplay between the electronic and steric effects of the substituents might lead to unexpected outcomes in reactions such as nitration, halogenation, or metalation.
Advancements in Computational Modeling and Predictive Capabilities
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules. Future research should leverage quantum chemical calculations, such as Density Functional Theory (DFT), to build a comprehensive in silico model of this compound.
Such models could predict various properties, including:
Molecular geometry and electronic structure: Understanding bond lengths, angles, and charge distribution.
Spectroscopic signatures: Predicting NMR, IR, and UV-Vis spectra to aid in experimental characterization.
Reactivity indices: Calculating parameters such as frontier molecular orbital energies and electrostatic potential maps to predict sites of electrophilic and nucleophilic attack.
These computational predictions can guide experimental design, saving time and resources, and provide deeper insights into the underlying mechanisms of observed reactivity.
Expansion into Emerging Fields of Chemical Science
The application of modern chemical technologies could unlock new possibilities for the synthesis and functionalization of this compound.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and facile scalability. mdpi.comacs.orgnih.govnih.govresearchgate.net Developing a continuous flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process. The in-situ generation of reactive intermediates, a key advantage of flow chemistry, could also enable novel transformations that are difficult to achieve in batch. nih.gov
Electrochemistry: Electrochemical methods provide a green and often highly selective alternative to traditional chemical reagents for oxidation and reduction reactions. rsc.orgrsc.orgnih.gov The electrosynthesis of this compound or its derivatives could offer a more sustainable synthetic route. rsc.orgrsc.orgnih.gov Furthermore, studying the electrochemical behavior of the molecule itself could reveal its redox properties and potentially lead to the discovery of new electrochemical transformations.
| Emerging Technology | Potential Application for this compound | Anticipated Benefits |
| Flow Chemistry | Continuous synthesis and multi-step reaction sequences | Improved safety, efficiency, scalability, and access to novel reactivity |
| Electrochemistry | Electrosynthesis and electrochemical functionalization | Greener reaction conditions, high selectivity, and discovery of new transformations |
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict solubility in solvents like ethanol or water based on logP values (estimated via ChemAxon or ACD/Labs) .
- Quantum Mechanical Calculations : DFT (e.g., B3LYP/6-31G*) to estimate bond dissociation energies and assess stability under oxidative conditions .
- ADMET Prediction : Tools like SwissADME to forecast bioavailability and metabolic pathways .
How can researchers design experiments to study the degradation pathways of this compound in environmental systems?
Advanced Research Question
Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) and analyze by LC-MS for hydroxylated or demethylated byproducts .
Soil Mobility Assays : Use OECD Guideline 106 to assess adsorption coefficients (Kd) in different soil types .
Microbial Degradation : Incubate with soil microbiota and monitor degradation via GC-MS or isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
